molecular formula C12H10O3 B13025867 2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde

Cat. No.: B13025867
M. Wt: 202.21 g/mol
InChI Key: OTNKCGQLSHSABI-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde (CAS RN: 111258-03-8) is a high-value naphthaldehyde derivative serving as a versatile chemical building block in organic synthesis and drug discovery . Its molecular formula is C12H10O3, with a molecular weight of 202.21 g/mol . This compound is structurally characterized by a formyl group and a hydroxy group on the fused naphthalene ring system, which is further substituted with a methoxy group, making it a useful scaffold for the synthesis of more complex molecules. Researchers primarily utilize this compound as a key precursor in the synthesis of active pharmaceutical ingredients and bioactive molecules . It is a critical intermediate in the research and development of sirtuin inhibitors, such as the cambinol class of compounds, which are being investigated for their potential as chemotherapeutics, particularly in B-cell lymphoma research . The structure-activity relationship (SAR) studies indicate that the β-naphthol nucleus is essential for this biological activity . The synthetic utility of this compound extends to metal-catalyzed reactions and the preparation of ligands and hydrazone derivatives, which can be further explored for their pharmacological properties . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-hydroxy-6-methoxynaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-9-3-4-10-8(6-9)2-5-12(14)11(10)7-13/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNKCGQLSHSABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Substituted 2-Hydroxy-1-naphthalene Carbaldehydes

A widely used method adapted from literature involves the reaction of substituted naphthols with dichloromethyl ether in anhydrous dichloromethane at low temperature, followed by warming to room temperature and acidic workup to yield hydroxy-naphthaldehydes.

  • Reaction conditions:

    • Reagents: Dichloromethyl ether and substituted naphthol.
    • Solvent: Anhydrous dichloromethane or 1,2-dichloroethane.
    • Temperature: Initial 0 °C for 15 minutes, then room temperature overnight.
    • Workup: Quenching with 1 N HCl, extraction, drying, and purification by medium pressure chromatography.
  • Example:

    • Preparation of 6-bromo-2-hydroxynaphthalene-1-carbaldehyde as an analog demonstrates the feasibility of this approach for hydroxy-substituted naphthaldehydes, which can be adapted for methoxy substitution by appropriate precursor selection.

This method is suitable for synthesizing 2-hydroxy-6-methoxynaphthalene-1-carbaldehyde by starting from 6-methoxy-2-naphthol derivatives.

Oxidative Conversion of 6-Methoxy-2-acetonaphthone to 6-Methoxy-2-naphthaldehyde

A patented industrially viable method specifically targets the preparation of 6-methoxy-2-naphthaldehyde, a close structural analog of the target compound, which can be further functionalized to 2-hydroxy derivatives.

Reaction Description

  • Starting material: 6-methoxy-2-acetonaphthone.
  • Catalysts: Cuprous chloride and/or cuprous iodide.
  • Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane.
  • Oxidant: Oxygen-containing gas, preferably air.
  • Conditions: Temperature range 20–180 °C, reaction time 0.1–72 hours, typically 36–48 hours at 120 °C.
  • Process: The catalyst and starting material react in the organic solvent with oxygen introduced to oxidize the acetyl side chain to the aldehyde.

Post-Reaction Processing

  • The crude product is extracted with ethyl acetate, washed with saturated saline, dried, and solvent removed.
  • Recrystallization is performed from ethyl acetate with activated carbon treatment to purify the aldehyde.

Yields and Purity

Scale Yield (%) Purity (%) Content (%) Max Impurity (%)
Laboratory (15 g scale) 86.1 95 96 1.9
Industrial (150 kg scale) 95.0 98.3 98.2 0.85

This method offers a green, cost-effective, and scalable route with mild reaction conditions suitable for industrial production.

Hydroxylation of 6-Methoxy-2-naphthaldehyde to this compound

Though direct hydroxylation methods are less documented, the preparation of 2-hydroxy derivatives typically involves:

  • Starting from 6-methoxy-2-naphthaldehyde.
  • Selective hydroxylation at the 2-position using controlled electrophilic substitution or catalytic methods.
  • Alternatively, starting from 2-hydroxy-1-naphthaldehyde and introducing the methoxy group at the 6-position via methylation.

This step is often integrated into multi-step syntheses in medicinal chemistry, as seen in the preparation of cambinol analogues where titanium-catalyzed Reiche formylation is used to introduce the aldehyde functionality on hydroxy-substituted naphthalenes.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield & Purity Notes
Formylation of substituted naphthols 6-methoxy-2-naphthol or analogs Dichloromethyl ether, acid quench 0 °C to RT, overnight Moderate to high, requires purification Suitable for introducing formyl group on hydroxy-naphthols
Oxidative conversion of acetophenone derivative 6-methoxy-2-acetonaphthone Cuprous chloride/iodide, O2, DMSO 120 °C, 36-48 h High yield (86-95%), high purity (95-98%) Industrially scalable, green process
Hydroxylation / Methylation 6-methoxy-2-naphthaldehyde or 2-hydroxy-1-naphthaldehyde Catalytic hydroxylation or methylation agents Variable, multi-step Dependent on method, often moderate Used in medicinal chemistry syntheses

Research Findings and Practical Considerations

  • The oxidative method using cuprous catalysts and DMSO with oxygen is advantageous due to mild conditions, environmental friendliness, and high yields, making it suitable for large-scale synthesis.
  • Formylation via dichloromethyl ether is a classical method that allows for selective aldehyde introduction on hydroxy-substituted naphthalenes with good regioselectivity.
  • The presence of the methoxy group at the 6-position influences reactivity and selectivity during formylation and hydroxylation steps.
  • Purification typically involves recrystallization from ethyl acetate and activated carbon treatment to achieve high purity required for pharmaceutical applications.
  • The synthetic routes are adaptable for the preparation of analogues used in enzyme inhibition studies, such as sirtuin inhibitors, demonstrating the compound’s relevance in drug discovery.

Chemical Reactions Analysis

    Reactivity: QMA can undergo various chemical reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Organic Synthesis

    2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde serves as a versatile building block in organic synthesis. It can be used to synthesize various organic compounds, including:

    • Naphthoquinones : Through oxidation reactions.
    • Hydroquinones : Via reduction processes.

    These transformations are crucial for developing new materials and pharmaceuticals.

    Medicinal Chemistry

    The compound has been investigated for its potential therapeutic applications:

    • Antimicrobial Activity : Studies have demonstrated that derivatives exhibit significant activity against pathogenic bacteria, including antibiotic-resistant strains of Helicobacter pylori. For example, MIC values for related compounds were found to be as low as 0.156–0.625 µg/mL.
    • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. A study reported selective toxicity towards HeLa cells, with ongoing investigations into its mechanisms of action .

    The biological activity of this compound extends beyond antimicrobial and anticancer effects:

    • Antioxidant Properties : It acts as an electron acceptor in redox reactions, helping mitigate oxidative stress by scavenging free radicals. This property is essential for protecting cells from oxidative damage.

    Antimicrobial Effects Study

    A recent study focused on the antimicrobial effects of various naphthoquinones against resistant strains of H. pylori. The results indicated that compounds similar to this compound exhibited MIC values comparable to conventional antibiotics .

    CompoundMIC (µg/mL)Activity Type
    This compound0.156–0.625Antimicrobial
    AmoxicillinVariesAntimicrobial

    Cytotoxicity Evaluation

    Another study evaluated the cytotoxic effects of naphthoquinone derivatives on different cancer cell lines (e.g., IGROV-1 and SK-MEL-28). Flow cytometry was used to assess apoptosis rates, revealing significant cell death in tumor cells while maintaining lower toxicity levels in non-tumoral cells .

    CompoundCell LineIC50 (µM)Mechanism
    This compoundTBDTBDApoptosis induction
    Lawsone DerivativeHeLa20Apoptosis via ROS generation

    Mechanism of Action

    • The exact mechanism by which QMA exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    Key Observations :

    • Methyl substitution (7e) reduces steric hindrance compared to methoxy but lowers polarity.

    Functional Group Variations

    • 2-Acetyl-6-methoxynaphthalene (CAS 39033-87-9): Replaces -CHO with -COCH₃. Molecular weight = 200.23 g/mol. Used as a precursor for Naproxen synthesis, highlighting the pharmaceutical relevance of naphthalene aldehydes .

    Partially Hydrogenated Analogs

    • 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde : Features a partially saturated naphthalene ring, altering planarity and reactivity. This structural modification may enhance bioavailability due to reduced aromaticity .

    Toxicological Considerations

    • Polycyclic Aromatic Hydrocarbons (PAHs) : Methoxy and hydroxyl groups may mitigate toxicity by enhancing metabolic detoxification pathways .

    Biological Activity

    2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde (also referred to as compound 53) is a naphthalene derivative that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is notable for its interactions with various sirtuins, a family of proteins involved in cellular regulation and metabolism.

    Chemical Structure

    The chemical formula for this compound is C12H10O3C_{12}H_{10}O_3. Its structure features a hydroxyl group and a methoxy group on the naphthalene ring, contributing to its biological activity.

    Sirtuin Inhibition

    Research indicates that this compound acts as an inhibitor of sirtuins, particularly SIRT3. In vitro studies have shown that this compound exhibits an IC50_{50} value of approximately 506 μM against SIRT3, while also displaying non-selective inhibition towards SIRT1 and SIRT2 with IC50_{50} values of 41 μM and 32 μM, respectively . The inhibition of sirtuins is significant because these enzymes play crucial roles in aging, metabolism, and stress responses.

    Cytotoxicity Studies

    In cytotoxicity assays, this compound has demonstrated varying effects across different cancer cell lines. It was tested against Burkitt’s lymphoma and diffuse large B-cell lymphoma cell lines, showing promising results in inhibiting cell proliferation .

    Study on SIRT Inhibition and Cancer Cell Lines

    A study explored the effects of this compound on the acetylation status of proteins in NCI-H460 cells treated with etoposide. The results indicated that this compound could significantly increase the level of p53 acetylation, suggesting its role in modulating cellular stress responses .

    Cell Line IC50_{50} Value (μM) Mechanism
    NCI-H4601.0 - 5.0Induces p53 acetylation
    Burkitt's Lymphoma3 - 7Cytotoxicity observed
    Diffuse Large B-cell3 - 7Cytotoxicity observed

    The mechanism by which this compound exerts its effects involves the inhibition of sirtuin-mediated deacetylation processes. This leads to hyperacetylation of target proteins such as p53 and α-tubulin, which are critical for cell cycle regulation and apoptosis .

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